
2,3-Bis(phenylsulfonyl)-1,3-butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(phenylsulfonyl)-1,3-butadiene is an organic compound characterized by the presence of two phenylsulfonyl groups attached to a butadiene backbone. This compound is notable for its stability and reactivity, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(phenylsulfonyl)-1,3-butadiene typically involves the reaction of 1,3-butadiene with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(phenylsulfonyl)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further functionalized for use in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2,3-Bis(phenylsulfonyl)-1,3-butadiene has several applications in scientific research:
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Bis(phenylsulfonyl)-1,3-butadiene involves the activation of the double bonds by the phenylsulfonyl groups. This activation facilitates various chemical reactions, such as Michael addition and nucleophilic substitution, by stabilizing the intermediate species formed during these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(phenylsulfonyl)-1-propene: Similar in structure but with a shorter carbon backbone.
Phenylsulfonyl-substituted alkenes: These compounds share the phenylsulfonyl functional group but differ in the alkene structure.
Uniqueness
2,3-Bis(phenylsulfonyl)-1,3-butadiene is unique due to its combination of stability and reactivity, which makes it a versatile reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
85540-20-1 |
|---|---|
Molekularformel |
C16H14O4S2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)buta-1,3-dien-2-ylsulfonylbenzene |
InChI |
InChI=1S/C16H14O4S2/c1-13(21(17,18)15-9-5-3-6-10-15)14(2)22(19,20)16-11-7-4-8-12-16/h3-12H,1-2H2 |
InChI-Schlüssel |
MZRCSZMGBMHTJW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=C)S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)

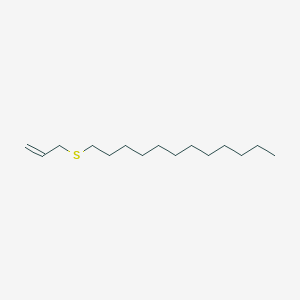
![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
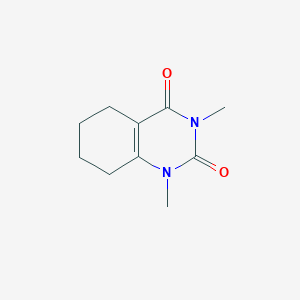
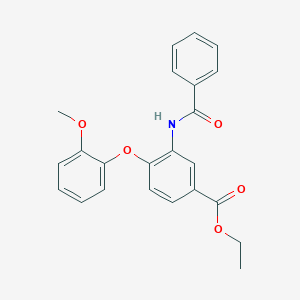
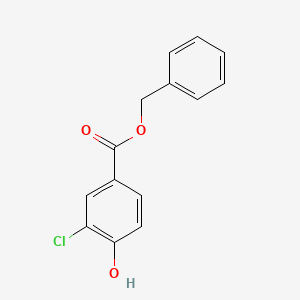

![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
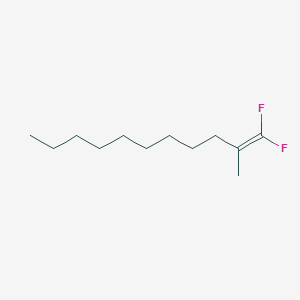
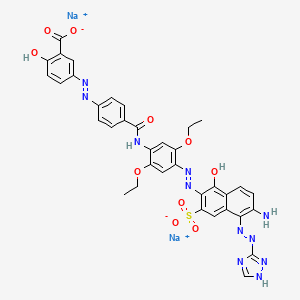
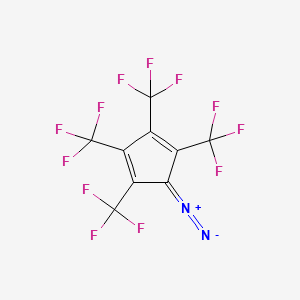

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)
